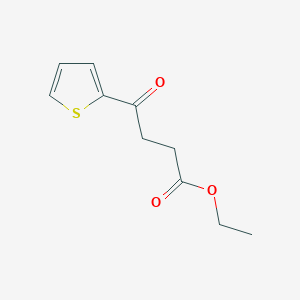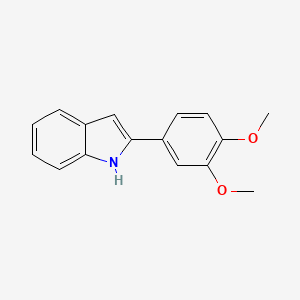
2-(3,4-ジメトキシフェニル)-1H-インドール
概要
説明
2-(3,4-dimethoxyphenyl)-1H-indole is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
It is structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. This suggests that 2-(3,4-dimethoxyphenyl)-1H-indole may also interact with adrenoceptors, specifically beta-1 receptors . These receptors play a crucial role in the cardiovascular system, influencing heart rate and blood pressure.
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means it could potentially bind to these receptors, inhibiting their normal function and leading to changes in physiological responses.
Safety and Hazards
生化学分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-(3,4-Dimethoxyphenyl)-1H-indole acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds .
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)-1H-indole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3,4-Dimethoxyphenyl)-1H-indole has been observed to modulate the activity of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Its impact on cellular metabolism includes alterations in the levels of key metabolites, influencing energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxyphenyl)-1H-indole exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . Additionally, 2-(3,4-Dimethoxyphenyl)-1H-indole can modulate gene expression by interacting with transcription factors and other regulatory proteins . This leads to changes in the expression of genes involved in critical cellular processes, such as apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)-1H-indole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,4-Dimethoxyphenyl)-1H-indole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies have indicated that continuous exposure to 2-(3,4-Dimethoxyphenyl)-1H-indole can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)-1H-indole vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes . These findings highlight the importance of dosage optimization in the potential therapeutic application of 2-(3,4-Dimethoxyphenyl)-1H-indole.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)-1H-indole is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 2-(3,4-Dimethoxyphenyl)-1H-indole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach various cellular compartments.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-8-7-12(10-16(15)19-2)14-9-11-5-3-4-6-13(11)17-14/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYCPOAEXWDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


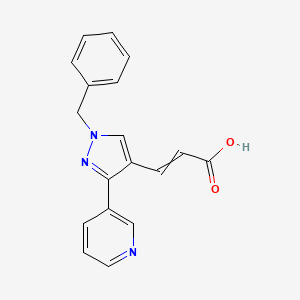

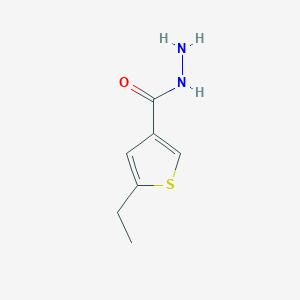
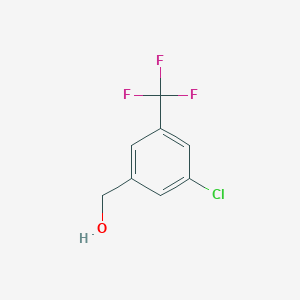
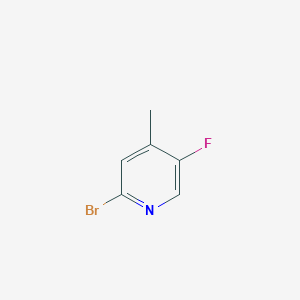

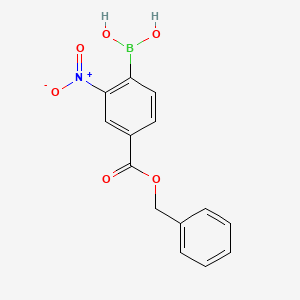

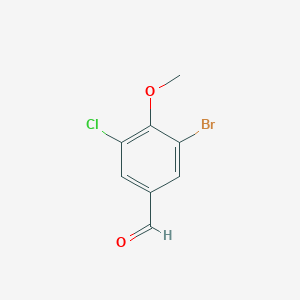
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
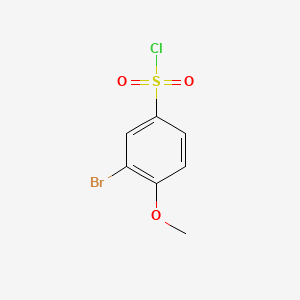

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
